Ginsenoside Ra2

Vue d'ensemble

Description

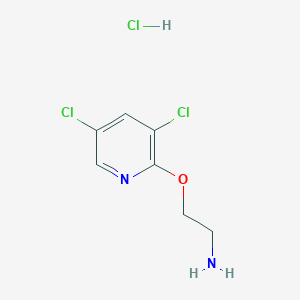

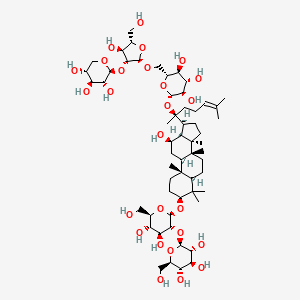

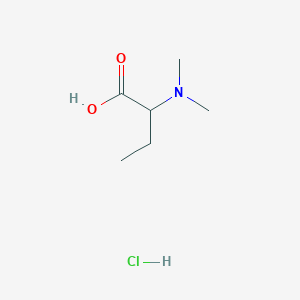

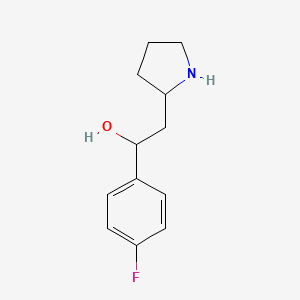

Ginsenoside Ra2 is a component from Panax ginseng . It is a triterpene saponin and is one of the active components of ginseng, involved in modulating multiple physiological activities . The molecular formula of Ginsenoside Ra2 is C58H98O26 . Its average mass is 1211.383 Da and its monoisotopic mass is 1210.634644 Da .

Synthesis Analysis

The biosynthesis of ginsenosides like Ra2 involves key enzymes, especially glycosyltransferases (GTs) . The production of rare ginsenosides, including Ra2, has been made possible using synthetic biology techniques . A study has established a rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Ra2, in white and red Panax ginseng using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .

Molecular Structure Analysis

Ginsenoside Ra2 contains a total of 190 bonds, including 92 non-H bonds, 1 multiple bond, 18 rotatable bonds, 1 double bond, 2 five-membered rings, 7 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 16 hydroxyl groups .

Chemical Reactions Analysis

Ginsenosides, including Ra2, are known to show different medical activity and metabolic pathways . The transformation of ginsenosides into bioactive compounds has been observed .

Physical And Chemical Properties Analysis

Ginsenoside Ra2 is a triterpene saponin with the molecular formula C58H98O26 . Its molecular weight is 1211.38 . It should be stored at 4°C and protected from light .

Applications De Recherche Scientifique

Immune Regulation

Ginsenoside Ra2 has been identified as a potential quality marker in traditional Chinese medicine, particularly in Mountain-Cultivated Ginseng (MCG). It plays a role in immune regulation, which is crucial for maintaining the body’s defense against pathogens and diseases .

Antitumor Activity

Research suggests that Ginsenoside Ra2 may inhibit the proliferation of breast cancer cells. This is achieved by regulating the mRNA expression of genes such as PSA, S6K, MDM2, and P53, which act on targets like AR, MTOR, and PI3K .

Antiaging Effects

The antiaging effects of Ginsenoside Ra2 are linked to its action on various biological pathways. By influencing these pathways, it may help in slowing down the aging process at the cellular level .

Antibacterial Properties

Ginsenoside Ra2 is also associated with antibacterial properties. This application is particularly relevant in the development of new antibacterial agents, which are increasingly important due to the rise of antibiotic-resistant strains .

Cardiovascular System Support

The compound has been implicated in the support of the cardiovascular system. It may contribute to the regulation of blood pressure and other factors important for heart health .

Antidiabetic Potential

Ginsenoside Ra2 has shown promise in the inhibition of aldose reductase, an enzyme involved in the diabetic complications. Its structure-activity relationship reveals that its sugar moieties play a significant role in this inhibitory action .

Mécanisme D'action

Orientations Futures

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides, including Ra2, using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides . This will contribute to the characterization of the biosynthesis and metabolic engineering of rare ginsenosides .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBIBJSWHIZNCA-BGPUAMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317134 | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Ra2 | |

CAS RN |

83459-42-1 | |

| Record name | Ginsenoside Ra2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)